![molecular formula C27H22O7 B2781442 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl 2-methoxybenzoate CAS No. 610760-56-0](/img/structure/B2781442.png)
3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl 2-methoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl 2-methoxybenzoate” is a complex organic molecule. It contains a dihydrobenzo[b][1,4]dioxin ring, a chromenone (4H-chromen-7-yl) ring, and a methoxybenzoate group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple ring structures and functional groups. The dihydrobenzo[b][1,4]dioxin ring and the chromenone ring would contribute to the rigidity of the molecule, while the methoxybenzoate group could potentially participate in hydrogen bonding .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the ethyl group, the carbonyl group in the chromenone ring, and the methoxybenzoate group could potentially be sites of reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple ring structures could contribute to its stability and rigidity, while the various functional groups could influence its solubility and reactivity .Applications De Recherche Scientifique
Synthesis and Structural Analysis
- A study focused on the synthesis and characterization of an isoflavone compound, closely related to the query compound, revealing its potential anticancer properties. The compound was analyzed using NMR, mass spectrometry, and X-ray crystallography, highlighting the significance of structural analysis in understanding the biological activities of such compounds. This research emphasized the compound's anticancer ability against human colon cancer cells, demonstrating the importance of molecular structure in therapeutic applications (Ahn et al., 2020).
Anticancer Properties
- The aforementioned study by Ahn et al. (2020) also delved into docking experiments within the active sites of aurora kinase A and B to elucidate the anticancer property of the compound. These findings underscore the potential of such compounds in the development of targeted cancer therapies.
Antioxidative Activity
- Research on the antioxidative constituents from the aerial part of Piper elongatum VAHL. identified compounds with strong antioxidative activities, demonstrating the potential of natural and synthetic derivatives in providing antioxidant benefits. One of the compounds showed stronger antioxidative activity than α-tocopherol, indicating the potential of these compounds in combating oxidative stress-related diseases (Masuoka et al., 1997).
Bio-based Materials
- A study on the synthesis and copolymerization of fully bio-based benzoxazines from derivatives, including those related to the compound of interest, highlights the application of such chemicals in creating sustainable materials. These findings reveal the compounds' roles in improving the thermal properties and cross-linking density of bio-based polybenzoxazines, contributing to advancements in green chemistry and material sciences (Wang et al., 2012).
Antimicrobial and Antifungal Activity
- Novel derivatives of substituted amide compounds related to the query compound have been synthesized and evaluated for their antimicrobial, antifungal, and antimalarial activities. This research underscores the potential of such derivatives in developing new antimicrobial agents (Shah et al., 2016).
Orientations Futures
Propriétés
IUPAC Name |
[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-4-oxochromen-7-yl] 2-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22O7/c1-3-16-12-19-24(14-23(16)34-27(29)18-6-4-5-7-21(18)30-2)33-15-20(26(19)28)17-8-9-22-25(13-17)32-11-10-31-22/h4-9,12-15H,3,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OENWVSQTQNQYGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OC(=O)C3=CC=CC=C3OC)OC=C(C2=O)C4=CC5=C(C=C4)OCCO5 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
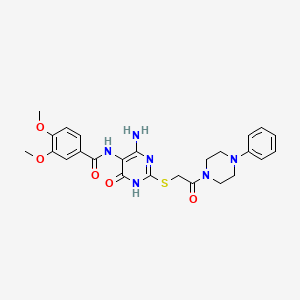
![1-(4-fluorophenyl)-N-[(2-methoxyphenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2781361.png)
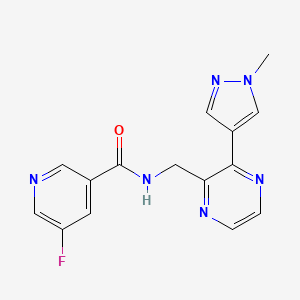
![(Z)-4-(N-butyl-N-methylsulfamoyl)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide](/img/structure/B2781365.png)
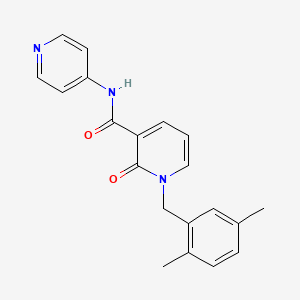
![3,4-dichloro-N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-N-(4-methoxyphenyl)benzenecarboxamide](/img/structure/B2781368.png)
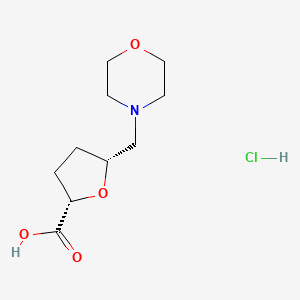
![2-(2-ethoxyphenoxy)-N-[4-(piperidin-1-yl)phenyl]acetamide](/img/structure/B2781371.png)
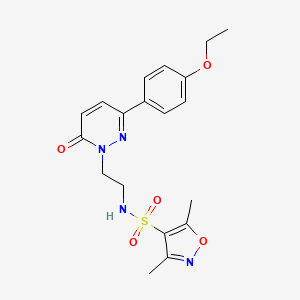
![3-{1-[2-(Thiophen-2-yl)acetyl]pyrrolidin-3-yl}imidazolidine-2,4-dione](/img/structure/B2781373.png)
![2-amino-1-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2781375.png)
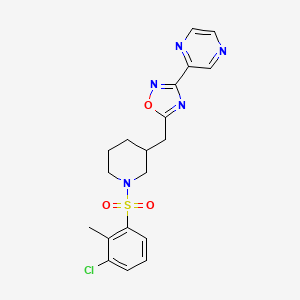
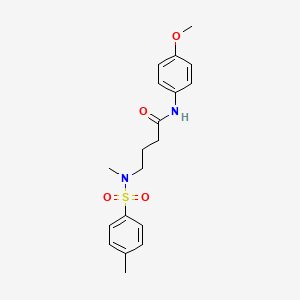
![4-methyl-5-[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2781379.png)
